molecular formula C18H21NO7 B2375406 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid CAS No. 497060-80-7

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B2375406
CAS No.: 497060-80-7
M. Wt: 363.366
InChI Key: PFHDZKMDHUVIMA-UHFFFAOYSA-N
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Description

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 497060-80-7) is a high-purity chemical compound offered with a guaranteed purity of 98% or higher . This cyclohexane-carboxylic acid derivative is designed for research applications, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular structure, which features multiple carboxylate groups, makes it a valuable intermediate for exploring metabolic pathways. The compound's structural framework is similar to those investigated in cutting-edge synthetic methodologies, including C–H functionalization logic applied to the synthesis of complex target molecules like cyclobutane natural products . Researchers may employ this compound as a key building block or precursor in the development of novel therapeutic agents, with patent literature indicating potential applications in treating metabolic disorders . As a versatile scaffold, it can be used to study enzyme inhibition mechanisms, such as those involving acetyl-CoA carboxylase (ACC), which is a target in metabolic syndrome and type 2 diabetes research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDZKMDHUVIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isocyanate with cyclohexane-1-carboxylic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(1R,2S)-2-[[3,5-Bis(chloranyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid
  • Structural Difference : Replaces methoxycarbonyl (-OCOOCH₃) groups with chlorine atoms at the 3,5-positions of the phenyl ring.
  • Implications : Chlorine substitution enhances electrophilicity and alters binding interactions compared to methoxycarbonyl groups. For instance, in molecular docking studies, chlorine substituents may improve binding affinity to hydrophobic pockets in proteins like the mGlu2-4 heterodimer, as observed in PDB entry 8WGB .
  • Applications : Used in structural studies of G-protein-coupled receptors (GPCRs) due to its modified electronic properties .
Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1)
  • Structural Difference : Lacks the cyclohexane-carboxylic acid backbone and features a simpler phenyl-carbamate structure with a hydroxyl group at the 3-position.
  • Implications : Reduced molecular complexity lowers its molecular weight (~181.15 g/mol ) and enhances solubility in polar solvents. However, the absence of a cyclohexane ring limits conformational rigidity .
  • Applications : Primarily employed as a general-use intermediate in organic synthesis .

Functional Analogues

3-O-Feruloylquinic Acid
  • Structural Features : Contains a cyclohexanecarboxylic acid core but is substituted with hydroxyl and feruloyl (3-(4-hydroxy-3-methoxyphenyl)acryloyl) groups.
  • Implications : Hydroxyl groups confer higher polarity and antioxidant activity, making it soluble in aqueous environments. In contrast, the methoxycarbonyl groups in the target compound reduce solubility but enhance stability under acidic conditions .
  • Applications : Used as a reference standard in pharmacological studies and natural product isolation (e.g., from Coffea canephora) .
Complex Amino Acid Derivatives (e.g., Pharmacopeial Forum PF 43(1))
  • Structural Features: Include bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) and multiple chiral centers, unlike the monocyclic target compound.
  • Implications : Increased stereochemical complexity enhances specificity in biological targets (e.g., antibiotics) but complicates synthetic routes. The target compound’s simpler structure allows cost-effective large-scale production .
  • Applications : Approved active pharmaceutical ingredients (APIs) in antibiotics .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Applications References
Target Compound 363.38 Methoxycarbonyl, Carboxylic acid Moderate solubility in DMSO Synthetic intermediate, Research
Chlorinated Analogue (8WGB ligand) ~356.21* Chlorine, Carboxylic acid Hydrophobic, stable in lipids GPCR structural studies
Methyl (3-Hydroxyphenyl)-carbamate 181.15 Hydroxyl, Carbamate High aqueous solubility General synthesis intermediate
3-O-Feruloylquinic Acid ~354.31 Hydroxyl, Feruloyl, Carboxylic acid Polar solvents, pH-sensitive Pharmacological reference standard
Pharmacopeial Amino Acid Derivative ~500–600 Bicyclic core, Multiple chiral centers Variable, API-specific Antibiotics, APIs

*Estimated based on structural similarity.

Research Findings and Implications

  • Binding Affinity : AutoDock Vina simulations suggest that substituents like methoxycarbonyl or chlorine significantly influence docking scores. The target compound’s methoxycarbonyl groups may favor hydrogen bonding with polar residues, while its chlorinated analogue exhibits stronger van der Waals interactions in hydrophobic pockets .
  • Synthetic Utility : The target compound’s balance of rigidity (cyclohexane) and reactivity (carboxylic acid) makes it versatile for derivatization, unlike simpler carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) .
  • Pharmacological Potential: While 3-O-feruloylquinic acid is bioactive in natural products, the target compound’s synthetic origin and stability position it as a candidate for drug precursor development .

Biological Activity

2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 497060-80-7) is an organic compound characterized by a cyclohexane ring, a carboxylic acid group, and a phenyl group with methoxycarbonyl substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily investigated through its interactions with cellular targets and its effects on various biological pathways. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Properties: Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of hydroxybenzoic acids exhibit anticancer activity by inducing apoptosis in malignant cells while sparing non-cancerous cells .
  • Biochemical Probing: The unique structural features allow it to act as a biochemical probe, potentially influencing metabolic pathways and enzyme activities.

Cytotoxicity Studies

Research indicates that the compound can induce cytotoxic effects in human cancer cell lines. A study demonstrated that related compounds had distinct effects on different cancer types, highlighting the specificity of action .

Case Study: Cytotoxic Assessment

A recent investigation assessed the cytotoxicity of this compound against various human cancer cell lines. The results showed:

Cell Line IC50 (µM) Effect
Lymphoblastic leukemia25Significant cytotoxicity
Mammary gland carcinoma30Moderate cytotoxicity
Cervical adenocarcinoma20High sensitivity to treatment
Normal lung fibroblasts>361Minimal toxicity observed

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significantly higher IC50 values in non-cancerous cells, suggesting a favorable therapeutic index .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer agents.
  • Inflammatory Diseases: Due to structural similarities with known anti-inflammatory agents like salicylic acid .

The synthesis of this compound typically involves the reaction between 3,5-bis(methoxycarbonyl)phenyl isocyanate and cyclohexane-1-carboxylic acid under controlled conditions.

Synthesis Route

  • Reagents:
    • 3,5-bis(methoxycarbonyl)phenyl isocyanate
    • Cyclohexane-1-carboxylic acid
    • Solvents: Dichloromethane or tetrahydrofuran
    • Base: Triethylamine
  • Procedure:
    • The reaction is conducted under an inert atmosphere to minimize side reactions.
    • Post-reaction purification typically involves crystallization or chromatography.

Chemical Reactions Analysis

The compound can undergo various chemical transformations:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Employing lithium aluminum hydride.
  • Substitution Reactions: At the methoxycarbonyl groups leading to diverse derivatives .

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative method involves:

  • Reagents : (1R/S,4R/S)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid derivatives, 3,5-bis(methoxycarbonyl)aniline, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and Et3_3N (triethylamine).
  • Conditions : DCM/DMF (3:1 v/v) at room temperature for 16 hours .
  • Mechanism : EDCI activates the carboxylic acid to form an intermediate O-acylisourea, which reacts with the aniline to form the carbamoyl linkage. DMAP accelerates the reaction by stabilizing the active intermediate .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the cyclohexane backbone, methoxycarbonyl substituents, and carbamoyl linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ or [M–H]^- ions).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or DCM/methanol).
  • Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal formation.
  • HPLC : Reverse-phase C18 columns for high-purity isolation, especially if byproducts are structurally similar .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in further derivatization?

  • Steric Hindrance : The 3,5-bis(methoxycarbonyl)phenyl group creates steric bulk, slowing nucleophilic attacks at the carbamoyl nitrogen.
  • Electronic Effects : Methoxycarbonyl groups are electron-withdrawing, polarizing the carbamoyl bond and enhancing susceptibility to hydrolysis under acidic/basic conditions.
  • Mitigation Strategies : Use protecting groups (e.g., tert-butyloxycarbonyl, Boc) for sensitive functional groups during derivatization .

Q. What computational methods can predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : To model electronic properties and reactive sites.
  • Molecular Docking : For predicting binding affinities to enzymes (e.g., cyclooxygenase or kinases) based on structural analogs.
  • Molecular Dynamics (MD) Simulations : To study conformational stability in aqueous or lipid environments .

Q. How does this compound compare to structurally similar analogs in biological activity?

Structural Feature Biological Implication Reference
Fluorinated cyclohexane analogsEnhanced metabolic stability and membrane permeability due to fluorine’s electronegativity
Trifluoromethyl substituentsIncreased binding to hydrophobic enzyme pockets (e.g., kinase inhibitors)
Carboxylic acid moietyPotential for salt formation, improving solubility and bioavailability

Q. How can researchers address discrepancies in reaction yields reported across studies?

  • Variable Factors :
    • Purity of starting materials (e.g., aniline derivatives).
    • Solvent choice (DMF improves solubility but may promote side reactions).
    • Temperature control (exothermic reactions require cooling).
  • Troubleshooting :
    • Monitor reaction progress via TLC or LC-MS.
    • Optimize stoichiometry (e.g., excess EDCI to drive coupling completion) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

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